molecular formula C5H7NO3S B1307545 5-oxothiomorpholine-3-carboxylic Acid CAS No. 14226-97-2

5-oxothiomorpholine-3-carboxylic Acid

Cat. No. B1307545
Key on ui cas rn: 14226-97-2
M. Wt: 161.18 g/mol
InChI Key: ZCITVSIKDJSWSS-UHFFFAOYSA-N
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Patent
US04100152

Procedure details

In 40 ml. of water is suspended 3.6 g (0.02 M) of S-carboxymethyl-L-cysteine, followed by addition of 20 ml. of 1N-NaOH. The reaction is conducted in a sealed tubular reactor at 110° C for 48 hours. The reaction mixture is passed through a column (4.5 × 12.0 cm) of Amberlite IR-120 B (H+ -form), whereby it is desalted. The effluent is concentrated to dryness and the residue is dissolved in glacial acetic acid. Following addition of ether, the resultant crystals are recovered by filtration. Yield 1.55 g. (48.1%); melting point: 152.0°-153.0° C; optical rotation [α]D25 + 1.1° (c=0.64, in water).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][S:5][CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8])(O)=[O:2].[OH-].[Na+]>O>[O:2]=[C:1]1[NH:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][S:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)(O)CSC[C@H](N)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of 20 ml
CONCENTRATION
Type
CONCENTRATION
Details
The effluent is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in glacial acetic acid
ADDITION
Type
ADDITION
Details
addition of ether
FILTRATION
Type
FILTRATION
Details
the resultant crystals are recovered by filtration
CUSTOM
Type
CUSTOM
Details
optical rotation [α]D25 + 1.1° (c=0.64, in water)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
O=C1CSCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04100152

Procedure details

In 40 ml. of water is suspended 3.6 g (0.02 M) of S-carboxymethyl-L-cysteine, followed by addition of 20 ml. of 1N-NaOH. The reaction is conducted in a sealed tubular reactor at 110° C for 48 hours. The reaction mixture is passed through a column (4.5 × 12.0 cm) of Amberlite IR-120 B (H+ -form), whereby it is desalted. The effluent is concentrated to dryness and the residue is dissolved in glacial acetic acid. Following addition of ether, the resultant crystals are recovered by filtration. Yield 1.55 g. (48.1%); melting point: 152.0°-153.0° C; optical rotation [α]D25 + 1.1° (c=0.64, in water).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][S:5][CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8])(O)=[O:2].[OH-].[Na+]>O>[O:2]=[C:1]1[NH:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][S:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)(O)CSC[C@H](N)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of 20 ml
CONCENTRATION
Type
CONCENTRATION
Details
The effluent is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in glacial acetic acid
ADDITION
Type
ADDITION
Details
addition of ether
FILTRATION
Type
FILTRATION
Details
the resultant crystals are recovered by filtration
CUSTOM
Type
CUSTOM
Details
optical rotation [α]D25 + 1.1° (c=0.64, in water)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
O=C1CSCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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